AZ Pfkfb3 26 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a critical role in the regulation of glycolysis. This compound has an IC50 value of 0.023 micromolar, indicating its strong inhibitory effect on PFKFB3 activity. The inhibition of this enzyme leads to alterations in cellular metabolism, making AZ Pfkfb3 26 a valuable tool for studying metabolic pathways and potential therapeutic applications in diseases such as cancer and metabolic disorders.
AZ Pfkfb3 26 is classified as a small molecule inhibitor and is primarily utilized in biochemical research to investigate glycolytic regulation. It is derived from synthetic processes involving various organic reactions, which facilitate the modification of functional groups to achieve the desired inhibitory properties against PFKFB3.
The synthesis of AZ Pfkfb3 26 involves several key steps:
While detailed industrial methods for producing AZ Pfkfb3 26 are not extensively documented, scaling up laboratory synthesis involves optimizing reaction parameters and using larger reaction vessels. Purification techniques play a vital role in ensuring the quality of the final product.
AZ Pfkfb3 26 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The compound's precise structure can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional arrangement and confirm its identity.
AZ Pfkfb3 26 participates in several types of chemical reactions:
Common reagents used include:
AZ Pfkfb3 26 exerts its biological effects primarily through the inhibition of PFKFB3. By inhibiting this enzyme, the compound reduces the levels of fructose-2,6-bisphosphate (F-2,6-BP), an important allosteric activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. This reduction leads to decreased glycolytic flux and energy production within cells, impacting processes such as cell proliferation and survival .
AZ Pfkfb3 26 has significant scientific applications:
Through its unique properties and mechanism of action, AZ Pfkfb3 26 serves as an essential compound for advancing our understanding of metabolic processes and developing targeted therapies.
PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) is a bifunctional enzyme encoded by the PFKFB3 gene on chromosome 10p15.1 [5]. It governs glycolytic flux by dynamically regulating intracellular levels of fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1) [2] [9]. PFK-1 catalyzes the committed step of glycolysis (fructose-6-phosphate to fructose-1,6-bisphosphate), and F2,6BP enhances PFK-1’s affinity for its substrate while overriding ATP-mediated inhibition [2] [10]. Unlike other isoforms, PFKFB3 exhibits nuclear localization in addition to cytosolic functions, where it influences cell-cycle progression via cyclin-dependent kinases independent of metabolism [9].
Among four PFKFB isoforms (PFKFB1-4), PFKFB3 possesses the highest kinase-to-phosphatase activity ratio (710:1–740:1), making it the primary driver of F2,6BP synthesis [2] [10]. This kinetic dominance arises from structural differences, including the absence of a regulatory serine phosphorylation site present in PFKFB1/2 [3] [9]. Consequently, PFKFB3 sustains high glycolytic rates in proliferating tissues and tumors, while PFKFB1/2 exhibit tissue-specific roles (e.g., PFKFB1 in liver gluconeogenesis) [2] [5].
Table 1: Kinetic Properties of PFKFB Isoforms
Isoform | Kinase:Phosphatase Ratio | Primary Tissue Distribution |
---|---|---|
PFKFB3 | 740:1 | Ubiquitous (overexpressed in tumors) |
PFKFB1 | 1:1 | Liver, skeletal muscle |
PFKFB2 | 3:1 | Heart, kidney |
PFKFB4 | 10:1 | Testes, tumor cells |
PFKFB3 is upregulated by hypoxia (via HIF-1α), inflammatory cytokines (e.g., IL-6), and oncogenic signals (e.g., Ras, HER2) [2] [9]. Its overexpression redirects glucose toward lactate production (Warburg effect), supporting biomass accumulation in cancer cells [10]. In endothelial cells, PFKFB3-driven glycolysis impairs nitric oxide bioavailability and increases reactive oxygen species, linking metabolic dysregulation to vascular dysfunction in obesity/diabetes [9]. Thus, selective PFKFB3 inhibition offers a strategy to normalize pathological glycolysis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7